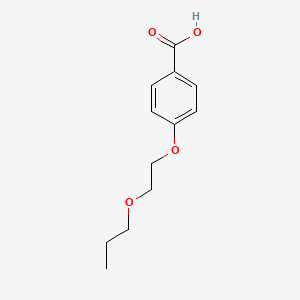
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is an organic compound with the molecular formula C10H8F2O5. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a malonic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methoxyphenylboronic acid.
Reaction with Malonic Acid: The boronic acid is reacted with malonic acid under specific conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may require catalysts such as palladium or nickel and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
- 2,3-Difluorophenol
- 3,5-Difluorophenol
Uniqueness
2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with the malonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H8F2O5 |
|---|---|
Molekulargewicht |
246.16 g/mol |
IUPAC-Name |
2-(2,6-difluoro-4-methoxyphenyl)propanedioic acid |
InChI |
InChI=1S/C10H8F2O5/c1-17-4-2-5(11)7(6(12)3-4)8(9(13)14)10(15)16/h2-3,8H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
XLPDEOVSKWAADT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)C(C(=O)O)C(=O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8484585.png)





![5-Bromo-2-p-tolylbenzo[d]oxazole](/img/structure/B8484616.png)


![N-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8484646.png)

![[(5-Bromo-2-nitro-phenyl)-isopropyl-amino]acetic acid](/img/structure/B8484661.png)
![2-Hydroxymethyl-3-methylpyrrolo [2,3-b]pyridine](/img/structure/B8484673.png)

